molecular formula C19H15N3 B11526103 2-Amino-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile

2-Amino-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile

Cat. No.: B11526103
M. Wt: 285.3 g/mol
InChI Key: ADSZRHDJWBZORK-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile is a derivative of the 2-amino-4,6-diphenyl-pyridine-3-carbonitrile scaffold, which has been extensively studied for its photochemical properties. This compound features a methyl group at the para position of the phenyl ring at the 4-position of the pyridine core and a phenyl group at the 6-position. Its synthesis typically involves condensation reactions using precursors like chalcones, malononitrile, and ammonium acetate under reflux conditions .

Properties

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

2-amino-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C19H15N3/c1-13-7-9-14(10-8-13)16-11-18(15-5-3-2-4-6-15)22-19(21)17(16)12-20/h2-11H,1H3,(H2,21,22)

InChI Key

ADSZRHDJWBZORK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Key parameters influencing yield include catalyst loading, temperature, and reaction time. Optimal conditions (Table 1) involve 0.1 g of Cu(OAc)₂ (10 mol%) under ethanol reflux for 2 hours, achieving a 95% yield. Higher catalyst loads (>15 mol%) or prolonged reaction times (>4 hours) led to side reactions, reducing purity.

Table 1: Optimization of Cu(OAc)₂-Catalyzed Synthesis

Catalyst (mol%)Temperature (°C)Time (h)Yield (%)
570–804873
10Ethanol reflux295
15Ethanol reflux292

The choice of ethanol as a solvent aligns with green chemistry principles, avoiding toxic alternatives like DMF or THF.

Substrate Scope and Functional Group Tolerance

The protocol accommodates diverse aldehydes and ketones. For 4-methylbenzaldehyde and acetophenone, steric and electronic effects from the methyl and phenyl groups facilitate rapid cyclization. Electron-withdrawing substituents (e.g., nitro groups) on either component marginally reduce yields (85–90%) due to slower Michael addition.

Alternative Catalytic Systems

While Cu(OAc)₂ is optimal, other catalysts have been explored for analogous pyridine syntheses:

Ytterbium Perfluorooctanoate in Trifluoroethanol

Ytterbium-based catalysts in 2,2,2-trifluoroethanol achieve moderate yields (70–80%) but require harsh conditions (100°C, 24 hours). The high cost of ytterbium limits scalability.

Cellulose Sulfuric Acid

Cellulose sulfuric acid, a biodegradable solid acid, affords yields up to 88% under reflux. However, catalyst preparation is labor-intensive, and recyclability is inferior to Cu(OAc)₂.

Mechanistic Pathway

The reaction proceeds through three stages (Scheme 1):

  • Knoevenagel Condensation : 4-Methylbenzaldehyde and malononitrile form an α,β-unsaturated nitrile.

  • Michael Addition : Acetophenone attacks the nitrile’s β-position, generating a diketone intermediate.

  • Cyclization and Aromatization : Ammonium acetate mediates cyclodehydration, yielding the pyridine core.

Cu(OAc)₂ accelerates each step via Lewis acid activation, polarizing carbonyl groups and stabilizing intermediates.

Work-Up and Purification

Crude products are isolated by cooling the reaction mixture, followed by filtration and washing with cold ethanol. Recrystallization from ethanol or ethyl acetate yields pure 2-amino-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile as pale-yellow crystals (mp 220–222°C). Chromatography is unnecessary due to high regioselectivity.

Comparative Analysis of Methods

Table 2: Catalytic Performance Comparison

CatalystSolventTime (h)Yield (%)Green Metrics
Cu(OAc)₂Ethanol295Excellent
Yb(PFO)₃TFE2478Poor
Cellulose-SO₃HEthanol688Good

Cu(OAc)₂ outperforms alternatives in efficiency, cost, and environmental impact.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano group (–CN) at the 3-position of the pyridine ring.

    Oxidation/Reduction Reactions: Depending on reaction conditions, it may participate in oxidation or reduction processes.

Common Reagents and Conditions::

    Nucleophilic Substitution: Alkyl halides, amines, or other nucleophiles in the presence of a base or catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:: The major products of these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with 2-amino-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile:

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds synthesized using copper(II) acetate demonstrated effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The presence of specific substituents on the phenyl rings influenced their antibacterial efficacy, with halogenated derivatives showing improved activity .

Antitumor Activity

Compounds related to this compound have been evaluated for their antitumor properties. Some studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Adenosine Receptor Modulation

Recent research has explored the potential of 2-amino-pyridine derivatives as multi-target ligands for adenosine receptors. These compounds have shown promise in selectively binding to A1 and A2A adenosine receptors, which are implicated in numerous physiological processes, including inflammation and cancer progression. The selectivity profiles suggest that these compounds could be developed further for therapeutic applications in conditions such as cancer and neurodegenerative diseases .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity of synthesized derivatives against multiple bacterial strains.
    • Method : Disc diffusion and broth microdilution methods were employed to assess the minimum inhibitory concentration (MIC) values.
    • Findings : Compounds with para-substituted chlorine groups exhibited the highest antimicrobial activity against C. albicans, E. faecalis, P. aeruginosa, and E. coli with statistically significant results (P ≤ 0.01) .
  • Antitumor Activity Assessment :
    • Objective : To investigate the cytotoxic effects of 2-amino-pyridine derivatives on cancer cell lines.
    • Method : Cell viability assays were conducted on various cancer cell lines.
    • Findings : Certain derivatives showed promising results in reducing cell viability, suggesting potential as anticancer agents .

Mechanism of Action

The precise mechanism by which this compound exerts its effects depends on its specific biological or chemical context. It may interact with cellular pathways, receptors, or enzymes, leading to various outcomes.

Biological Activity

2-Amino-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile is a heterocyclic compound belonging to the pyridine derivatives family, which has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H16_{16}N3_{3}, featuring an amino group at the 2-position, a carbonitrile group at the 3-position, and phenyl and 4-methylphenyl substituents at the 4 and 6 positions, respectively. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives against a range of microorganisms, demonstrating that certain compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods such as disc diffusion and broth microdilution techniques.

CompoundMIC (µg/mL)Activity
2-Amino-6-(4-chlorophenyl)-4-phenylpyridine-3-carbonitrile32Moderate antibacterial activity
This compound16Strong antibacterial activity against C. albicans

These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer potential. A study reported that it could inhibit key enzymes involved in cell proliferation pathways. The mechanism of action appears to involve modulation of specific molecular targets, potentially leading to reduced tumor growth rates. The following table summarizes some relevant findings:

CompoundTargetIC50_{50} (µM)Effect
This compoundPDE10A5.7Inhibitory
2-Amino-6-(3,4-dimethoxyphenyl)-4-(3-methylphenyl)pyridine-3-carbonitrileA1R/A2AR2.0Multi-target ligand

This data indicates that the compound can act on multiple targets, enhancing its therapeutic potential .

The biological activity of this compound is attributed to its ability to interact with various receptors and enzymes. For example, it has shown affinity for adenosine receptors (A1R and A2AR) and phosphodiesterase enzymes (PDE10A). The interaction with these targets can modulate intracellular signaling pathways, influencing processes such as inflammation and cell growth.

Case Studies

  • Multi-target Ligands : A study synthesized a series of pyridine derivatives including our compound, revealing that several exhibited selective inhibition against PDE10A with IC50_{50} values ranging from 1.5 µM to 10 µM. This highlights the potential for developing multi-target therapeutic agents .
  • Antimicrobial Assessment : Another investigation focused on the synthesis of various pyridine derivatives demonstrated that certain analogs exhibited potent antimicrobial activity against a spectrum of pathogens, suggesting a promising avenue for drug development in combating resistant bacterial strains .

Comparison with Similar Compounds

Electron-Donating Groups

  • 4-Methylthiophenyl Substituents (S4, S5, S6): S4: 2-Amino-4-(4-methylthiophenyl)-6-phenylpyridine-3-carbonitrile S5: 2-Amino-4-phenyl-6-(4-methylthiophenyl)pyridine-3-carbonitrile S6: 2-Amino-4,6-bis(4-methylthiophenyl)-pyridine-3-carbonitrile The methylthio (-SCH₃) group is a stronger electron donor than methyl (-CH₃), leading to higher extinction coefficients and fluorescence intensity. These compounds exhibit superior performance in photoinitiating systems, requiring lower illumination power for 3D printing applications .
  • 4-Methoxyphenyl Substituents (S7, S8) :

    • Methoxy (-OCH₃) groups further enhance electron donation, resulting in a twofold increase in extinction coefficients and fluorescence intensity compared to the base scaffold. These derivatives are optimal for high-resolution 3D printing due to their efficiency in radical and cationic polymerization .

Electron-Withdrawing Groups

  • 4-Cyanophenyl Substituents (S2, S3): S2: 2-Amino-4-(4-methylthiophenyl)-6-(4-cyanophenyl)-pyridine-3-carbonitrile S3: 2-Amino-4-(4-cyanophenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile The cyano (-CN) group introduces electron-withdrawing effects, causing a red shift in fluorescence emission (up to 500 nm) but reducing fluorescence intensity. These compounds are less efficient in photoinitiation, requiring higher illumination power .

Positional Isomerism

  • 4-Methylphenyl vs. 6-Methylphenyl :
    • The target compound (4-methylphenyl at position 4) exhibits moderate fluorescence intensity compared to positional isomers like S5 (methylthiophenyl at position 6). Substituent position influences conjugation and steric effects, altering photochemical reactivity .

Comparative Data Table

Compound Substituent (Position) Electron Nature Fluorescence λ (nm) Key Application Performance
Target Compound 4-Methylphenyl (4) Donor (Moderate) 410–500 Moderate photoinitiation efficiency
S4 4-Methylthiophenyl (4) Stronger Donor 410–500 High efficiency in 3D printing
S5 4-Methylthiophenyl (6) Stronger Donor 410–500 High efficiency in 3D printing
S7/S8 4-Methoxyphenyl (4/6) Strong Donor 410–500 Excellent for cationic polymerization
S2/S3 4-Cyanophenyl (4/6) Acceptor ~500 (Red-shifted) Lower efficiency, higher power needed

Key Research Findings

Fluorescence Enhancement : Electron-donating groups (e.g., -SCH₃, -OCH₃) significantly enhance fluorescence intensity and extinction coefficients, making derivatives like S4–S8 ideal for visible-light photoinitiators .

Application in 3D Printing : Derivatives with methylthio or methoxy groups (S4–S8) outperform the target compound in 3D printing due to faster polymerization rates and lower energy requirements .

Structural Flexibility : Positional isomerism (e.g., substituent at 4- vs. 6-position) fine-tunes photophysical properties, enabling tailored applications in photopolymer chemistry .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via multicomponent reactions using α-cyanocinnamonitrile derivatives and substituted phenols/naphthols in ethanol under reflux. Piperidine is commonly employed as a catalyst to facilitate cyclization (e.g., 60-minute heating at reflux) . Purification involves recrystallization from ethanol or methanol to achieve >95% purity. Variations in substituents (e.g., methyl, chloro, or fluoro groups on the phenyl ring) require adjustments in stoichiometry and reaction time to optimize yields .

Q. How is the molecular structure of this compound validated, and what crystallographic parameters are critical for confirmation?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Bond lengths: C–C (1.35–1.48 Å), C–N (1.30–1.35 Å), and C≡N (1.15 Å).
  • Torsion angles: Planar pyridine rings (deviation < 0.05 Å) and substituent orientations (e.g., methylphenyl dihedral angles ~5–10°) .
  • Software: SHELXL-97 or OLEX2 for refinement, with R-factors < 0.06 for high confidence .

Q. What spectroscopic techniques are used for routine characterization, and how are spectral artifacts minimized?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6 to confirm amino (–NH2_2) and nitrile (–C≡N) groups. Artifacts from residual solvents are suppressed by deuterium locking .
  • IR : Peaks at ~2200 cm1^{-1} (C≡N) and 3300–3400 cm1^{-1} (N–H stretching). Baseline correction and KBr pellet homogenization reduce noise .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., 4-methyl vs. 4-chloro) affect electronic properties and reactivity in catalysis or photophysical studies?

  • Methodology :

  • DFT Calculations : HOMO-LUMO gaps (e.g., 4-methyl lowers bandgap by 0.3 eV vs. 4-chloro) using Gaussian09 with B3LYP/6-31G(d) basis set .
  • Experimental : Cyclic voltammetry in acetonitrile to measure redox potentials. Methyl groups enhance electron-donating capacity, shifting reduction potentials by 50–100 mV .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor efficacy) across structurally analogous derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematic substitution of the phenyl ring (e.g., 4-fluoro in vs. 3-fluoro in ) alters steric and electronic profiles, impacting target binding.
  • Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) tests using E. coli ATCC 25922 and MTT assays on HeLa cells. Discrepancies arise from variations in cell lines or incubation times .

Q. How can computational modeling predict crystal packing efficiency, and what intermolecular forces dominate in polymorphic forms?

  • Methodology :

  • Hirshfeld Surface Analysis : Quantify H-bonding (N–H⋯N, ~2.8 Å) and π-π stacking (3.5–4.0 Å) using CrystalExplorer. Methyl groups introduce C–H⋯π interactions, reducing solubility .
  • Polymorph Screening : Solvent-drop grinding with DMF/EtOH mixtures to isolate metastable forms, validated by PXRD .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are chiral byproducts characterized?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol = 90:10) to resolve enantiomers.
  • Kinetic Control : Slow cooling during crystallization to minimize racemization. Byproducts (e.g., dihydropyridine derivatives) are identified via LC-MS/MS .

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